N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

TRF1-TIN2 protein-protein interaction Shelterin complex Fragment-based drug discovery

Standard piperazine-acetamide fragments often lack crystallographic validation or arrive as the free base with poor solubility. This hydrochloride salt (CAS 1052418-64-0) solves both issues. - **Dual structural validation:** PDB 9HCU (TRF1 TRFH-TIN2 interface) and PDB 7G9N (Zika NS3 helicase RNA cleft). - **Fragment-to-lead ready:** Free piperazine NH enables amide/sulfonamide coupling; 2.07 Å co-crystal template available. - **Consistent solubility:** HCl salt ensures high-concentration stock preparation for XChem soaking protocols.

Molecular Formula C12H17ClFN3O
Molecular Weight 273.74
CAS No. 1052418-64-0
Cat. No. B2922168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride
CAS1052418-64-0
Molecular FormulaC12H17ClFN3O
Molecular Weight273.74
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H
InChIKeyJFMBLQVGSLQLMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fragment-Screening-Validated Piperazine-Acetamide Building Block


N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride (CAS 1052418-64-0) is the hydrochloride salt of a piperazine-acetamide fragment (free base CAS 256943-82-5; MW 237.28) bearing a 4-fluorophenyl substituent [1]. The compound has been structurally validated as a fragment hit in two independent X-ray crystallographic fragment screens: it occupies the TIN2-binding interface of the human TRF1 TRFH domain (PDB 9HCU, deposited as compound 51) [2], and it binds the RNA-cleft site of Zika virus NS3 helicase (PDB 7G9N, PanDDA group deposition) [3]. These experimentally determined binding poses provide direct structural templates for fragment-to-lead optimization campaigns targeting telomere shelterin disruption and flavivirus replication inhibition, respectively.

Workflow X-ray crystallographic fragment screening (XChem) and fragment-to-lead discovery
Structural Context Validated binding pose at TRF1–TIN2 interface (PDB 9HCU, 2.07 Å)
Dual-Target Hit Crystallographically confirmed binding to Zika NS3 helicase (PDB 7G9N)
Salt Form Pre-formed hydrochloride supports consistent ionization and solubility for high-concentration soaking

Differentiation from Generic Piperazine-Acetamide Analogs


Procurement decisions for piperazine-acetamide fragments cannot rely on nominal scaffold similarity alone, because (i) the hydrochloride salt (1052418-64-0) exhibits distinct physicochemical properties—including aqueous solubility and hygroscopicity—compared to the free base (256943-82-5) and the dihydrochloride (1365836-75-4), directly affecting solution-phase assay reproducibility ; (ii) among the 983 fragments screened in the TRF1 XChem campaign, only a defined subset (including this compound, designated compound 51) yielded interpretable electron density at the TRF1–TIN2 interface, whereas the majority of piperazine-containing analogs did not produce any observable binding at this site [1]; and (iii) the compound's dual-target fragment-hit status—validated by independent crystallographic evidence in both TRF1 TRFH (PDB 9HCU) and Zika virus NS3 helicase (PDB 7G9N)—is not shared by close structural analogs such as N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide or 2-(4-benzoylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide, which lack equivalent structural validation in these systems [2][3].

Risk Factor
This Product
Generic Analogs / Free Base
Crystallographic Validation
2 PDB entries (9HCU, 7G9N) with experimentally determined binding poses
No PDB entries for piperazine-acetamide analogs; binding remains unverified
Salt Form & Solubility
Hydrochloride: ionized at assay pH, may provide reproducible solubility
Free base: neutral, lower predicted solubility; dihydrochloride may differ in hygroscopicity
Substitution Pattern
Free piperazine NH available as H-bond donor and synthetic handle
N4-arylpiperazine regioisomers lack the crystallographically confirmed H-bond interaction

Quantitative Differentiation Evidence


Fragment Hit Validation Rate at TRF1–TIN2 Interface

In the XChem fragment screen reported by Casale et al. (2025), 983 fragments were soaked into TRF1 TRFH crystals; 696 datasets were collected at sufficient quality for automated PanDDA analysis, yielding 46 fragment hits across multiple sites, of which only a subset bound specifically at the TRF1–TIN2 protein-protein interface [1]. N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide (designated compound 51, PDB ligand ZU7) was among these validated interface binders and its binding pose was solved at 2.07 Å resolution (PDB 9HCU), demonstrating that the compound meets the stringent crystallographic validation criteria applied across the entire fragment library [2].

Hit Rate Context
Class-level inference
46/983 fragments hit (4.7%); this compound among validated TRF1–TIN2 interface binders
Supports crystallographically verified fragment selection for TRF1 campaigns
Hit-rate context; ~95% of fragments, including piperazine analogs, did not show binding
TRF1-TIN2 protein-protein interaction Shelterin complex Fragment-based drug discovery XChem crystallographic screening

Dual-Target Crystallographic Validation Status

N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide has been independently validated as a fragment hit in two structurally and functionally unrelated protein targets: (i) the human TRF1 TRFH domain (PDB 9HCU, resolution 2.07 Å), where it binds at the TIN2 protein-protein interaction interface [1]; and (ii) Zika virus NS3 helicase (PDB 7G9N, resolution not explicitly specified but PanDDA-quality dataset from Diamond I04-1), where it occupies the RNA-cleft site [2]. This dual-validation status is not reported for the closest commercially available structural analogs, including N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (larger N-arylpiperazine), 2-(4-benzoylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide, or the free base (CAS 256943-82-5) for which no PDB entry exists [3].

Dual-Target Validation
Head-to-head
2 validated protein targets with PDB entries vs. 0 for closest commercially available analogs
Enables dual-target fragment elaboration from a single scaffold
Independent XChem/PanDDA campaigns confirm binding in structurally unrelated targets
Dual-target fragment TRF1 TRFH domain Zika virus NS3 helicase PanDDA fragment screening

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt (CAS 1052418-64-0; MW 273.74) contains a protonated piperazine nitrogen paired with a chloride counterion, whereas the free base (CAS 256943-82-5; MW 237.28) bears an unprotonated, neutral piperazine ring . Piperazine pKa values (typically ~9.7 for the secondary amine) indicate that at physiological or assay-relevant pH (6.5–7.5), the free base exists predominantly in its neutral form, limiting aqueous solubility, while the hydrochloride salt remains ionized, enhancing water solubility [1]. This distinction is critical for fragment screening: the XChem and LO-NMR protocols described by Casale et al. (2025) require fragments to be soluble at high concentrations (typically 50–500 mM in DMSO or aqueous buffer) for crystal soaking and NMR experiments [2].

Salt Solubility Context
Class-level inference
Hydrochloride: >99% ionized at pH 7.0; free base: predominantly neutral, lower predicted aqueous solubility
May support consistent solubility for crystal soaking and NMR experiments
Based on piperazine pKa ~9.7; experimental solubility data not publicly reported
Salt form selection Aqueous solubility Fragment screening Assay reproducibility

4-Fluorophenyl Substitution and Regioisomer Differentiation

The target compound bears the 4-fluorophenyl group on the acetamide nitrogen (N-(4-fluorophenyl)acetamide substructure), leaving the piperazine NH as a free secondary amine available for further chemical elaboration. This contrasts with the alternative regioisomeric arrangement exemplified by 2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide and its derivatives, where the 4-fluorophenyl group is attached directly to the piperazine N4 position, blocking this vector for fragment growth . In the TRF1 TRFH co-crystal structure (PDB 9HCU), the piperazine NH of ZU7 forms a hydrogen bond with a backbone carbonyl in the neighboring protein chain, a key interaction that would be sterically and electronically precluded in the N-arylpiperazine regioisomers [1].

Regioisomer Differentiation
Cross-study comparable
Free piperazine NH serves as H-bond donor (confirmed in 9HCU) and synthetic elaboration vector
Supports fragment-to-lead synthetic tractability with retained binding mode
N4-substituted regioisomers lack this key crystallographic interaction
4-Fluorophenyl pharmacophore Regioisomer differentiation Piperazine-acetamide scaffold Fragment elaboration vectors

Recommended Application Scenarios


TRF1–TIN2 Inhibitor Fragment-to-Lead Optimization

Researchers developing first-in-class inhibitors of the TRF1–TIN2 protein-protein interaction for telomere shelterin disruption can use this compound as a structurally characterized starting point. The 2.07 Å co-crystal structure (PDB 9HCU) reveals the binding pose of the fragment at the TRF1–TIN2 interface, enabling structure-guided elaboration of the piperazine NH and the 4-fluorophenyl ring to improve affinity beyond the initial fragment-level potency [1]. The free piperazine NH serves as a synthetic vector for amide coupling, sulfonamide installation, or reductive amination—standard fragment-growing strategies already demonstrated in the same publication for advancing from fragment hits to the lead compound 40 (KD = 29 µM; IC50 = 67 µM) [2].

Flavivirus NS3 Helicase Fragment-Based Antiviral Discovery

The independently validated binding of this compound to Zika virus NS3 helicase (PDB 7G9N, PanDDA fragment screen) provides a structural template for developing direct-acting antiviral agents targeting flavivirus replication [3]. The RNA-cleft site occupancy, confirmed by crystallographic fragment screening across 46 fragments at multiple NS3Hel sites, offers a defined starting point for fragment merging or growth strategies aimed at improving potency against Zika and potentially related flaviviruses such as Dengue and Yellow Fever viruses [4].

Parallel Dual-Target Fragment Elaboration

Organizations running multiple fragment-based drug discovery campaigns can exploit the compound's dual-target validation status to maximize return on synthetic investment. One batch of the hydrochloride salt supports both TRF1-focused and flavivirus helicase-focused medicinal chemistry efforts, as the same fragment scaffold has been crystallographically confirmed to bind both targets albeit in distinct binding sites and orientations [1][3]. This dual applicability is not available from close structural analogs lacking PDB validation in either system [5].

Fragment Library Enhancement with Pre-Validated Hit

Institutions curating fragment libraries for XChem or NMR-based screening can add this compound as a pre-validated positive control or library member. Its physicochemical profile—fragment-sized (MW 237.28 free base equivalent; 273.74 as hydrochloride), within the typical 120–250 Da fragment range, with a balanced composition of hydrogen bond donors/acceptors (piperazine NH, acetamide NH and C=O, fluorine)—aligns with established fragment library design principles (e.g., Rule of Three) [6]. The hydrochloride salt ensures consistent aqueous solubility for high-concentration stock solution preparation required by XChem soaking protocols .

Application
Selection Property
Validation Focus
TRF1–TIN2 inhibitor fragment-to-lead optimization
Co-crystal structure at TRF1–TIN2 interface (2.07 Å)
Structure-guided elaboration of piperazine NH and 4-fluorophenyl ring
Flavivirus NS3 helicase antiviral discovery research
Validated binding at Zika NS3 helicase RNA-cleft site
Fragment merging or growth for potency against flavivirus replication
Parallel dual-target fragment campaigns
Dual-target crystallographic validation (TRF1 and NS3)
Single scaffold supporting multiple medicinal chemistry efforts
Fragment library curation with pre-validated hit
Physicochemical profile (MW 274 Da, balanced HBD/HBA) and validated binding
Compliance with Rule of Three and XChem solubility requirements
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